molecular formula C9H7NO3 B173721 4-Methoxyindoline-2,3-dione CAS No. 108937-87-7

4-Methoxyindoline-2,3-dione

Cat. No. B173721
M. Wt: 177.16 g/mol
InChI Key: LTERBHLYBWXCPT-UHFFFAOYSA-N
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Description

4-Methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for 4-Methoxyindoline-2,3-dione were not found, related compounds such as indolinedione-coumarin hybrids have been synthesized for use against hyperuricemia . Another study discussed the synthesis of 3-substituted quinazoline-2,4-diones as CDK6 inhibitors .


Molecular Structure Analysis

The InChI code for 4-Methoxyindoline-2,3-dione is 1S/C9H7NO3/c1-13-6-4-2-3-5-7 (6)8 (11)9 (12)10-5/h2-4H,1H3, (H,10,11,12) . This indicates the presence of a methoxy group attached to an indoline-2,3-dione structure.


Physical And Chemical Properties Analysis

4-Methoxyindoline-2,3-dione is a pale-yellow to yellow-brown solid . It has a molecular weight of 177.16 .

Scientific Research Applications

Biological Activities and Mechanisms of Target Modulation

4-Methoxyindoline-2,3-dione, as a structural motif, is of significant interest in the field of medicinal chemistry due to its involvement in the synthesis and biological activity of various compounds. Rhodanine-based compounds, which share structural similarities with 4-methoxyindoline-2,3-dione, have been extensively studied for their broad range of biological activities. Despite their potential, these compounds are often scrutinized for their lack of specificity and the challenges associated with optimizing their pharmacological properties. Their interaction with biological targets is complex, involving non-specific modulation and potential issues with safety and specificity, which are critical factors when considering their therapeutic applications. The review by Tomašič and Peterlin Mašič (2012) provides a critical overview of the biological activities associated with rhodanine-based compounds, highlighting the necessity for careful evaluation of their therapeutic potential due to issues such as lack of selectivity and unusual structure-activity relationships (Tomašič & Peterlin Mašič, 2012).

Antioxidant Activity and Health Benefits

The extensive search for bioactive compounds from natural sources has led to the exploration of compounds like astaxanthin, which, although structurally different, shares the common goal of targeting molecular pathways involved in various diseases. Research on astaxanthin has demonstrated its potential in acting on molecular targets related to diseases, showcasing the broad spectrum of natural compounds' biological activities. This includes curcumin, which like 4-methoxyindoline-2,3-dione, is part of the ongoing search for compounds with significant health benefits. Ambati et al. (2014) discuss the biological activities and health benefits of astaxanthin, emphasizing the importance of natural compounds in disease prevention and treatment, highlighting the role of such compounds in stimulating immunization, and preventing diseases such as diabetes and cardiovascular diseases (Ambati et al., 2014).

Synthesis and Green Methodologies

The synthesis and development of compounds with the 1,3-thiazolidin-4-one nucleus, closely related to the structural class of 4-methoxyindoline-2,3-dione, demonstrate the ongoing efforts to discover compounds with significant pharmacological importance. Santos et al. (2018) review the synthesis, biological potential, and green methodologies of these compounds, underscoring the importance of environmentally friendly approaches in the synthesis of pharmacologically relevant compounds. The review highlights the biological potential of these compounds, found in commercial pharmaceuticals, and the shift towards green chemistry in their synthesis, reflecting a broader trend in medicinal chemistry towards sustainable practices (Santos et al., 2018).

Safety And Hazards

4-Methoxyindoline-2,3-dione is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

Future Directions

While specific future directions for 4-Methoxyindoline-2,3-dione were not found, related compounds such as indole derivatives have been studied for their potential in treating various diseases, including Alzheimer’s disease . This suggests that 4-Methoxyindoline-2,3-dione and related compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

4-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTERBHLYBWXCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464025
Record name 4-METHOXYINDOLINE-2,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyindoline-2,3-dione

CAS RN

108937-87-7
Record name 4-METHOXYINDOLINE-2,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-indole-2,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate (3.70 g, 110 mmol) and 10% H2SO4 (100 mL) was heated at 100° C. for 10 hours. After cooling down to ambient temperature, the reaction mixture was extracted with ether (3×100 mL). The combined ether solution was washed with water (2×50.0 mL), dried over sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography to give 0.37 g (19%) of the title compound: MS (ES+) m/z 200.1 (M+23).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
19%

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